Cas no 36067-73-9 (4H-Oxazolo[4,5-d]azepin-2-amine,6-ethyl-5,6,7,8-tetrahydro-)

4H-Oxazolo[4,5-d]azepin-2-amine,6-ethyl-5,6,7,8-tetrahydro- structure
36067-73-9 structure
Product Name:4H-Oxazolo[4,5-d]azepin-2-amine,6-ethyl-5,6,7,8-tetrahydro-
CAS-nummer:36067-73-9
MF:C9H15N3O
MW:181.234901666641
CID:306611
PubChem ID:2277
Update Time:2025-04-19

4H-Oxazolo[4,5-d]azepin-2-amine,6-ethyl-5,6,7,8-tetrahydro- Chemische en fysische eigenschappen

Naam en identificatie

    • 4H-Oxazolo[4,5-d]azepin-2-amine,6-ethyl-5,6,7,8-tetrahydro-
    • 6-ethyl-4,5,7,8-tetrahydro-[1,3]oxazolo[4,5-d]azepin-2-amine
    • AZEPEXOLE
    • 2-Amino-6-ethyl-5,6,7,8-tetrahydro-4H-oxazolo(4,5-d)azepine
    • 4H-oxazolo(4,5-d)azepin-2-amine,6-ethyl-5,6,7,8-tetrahydro
    • 4H-Oxazolo(4,5-d)azepin-2-amine,6-ethyl-5,6,7,8-tetrahydro-,dihydrochloride
    • 6-ethyl-5,6,7,8-tetrahydro-4h-oxazolo[4,5-d]azepin-2-amine
    • Azepexol [INN-Spanish]
    • Azepexolum
    • Azepexolum [INN-Latin]
    • azepoxol
    • 36067-73-9
    • NCGC00015131-04
    • CHEMBL149616
    • PDSP1_000622
    • Azepexole [INN:BAN]
    • NSC_169743
    • 4H-Oxazolo(4,5-d)azepin-2-amine, 6-ethyl-5,6,7,8-tetrahydro-, dihydrochloride
    • Lopac0_000177
    • Azepexol
    • AZEPEXOLE [MART.]
    • CAS_128-37-0
    • PDSP1_000180
    • FT-0692874
    • SDCCGSBI-0050165.P002
    • 4H-oxazolo(4,5-d)azepin-2-amine, 6-ethyl-5,6,7,8-tetrahydro-
    • DGB112538O
    • PDSP2_000619
    • BDBM85676
    • NCGC00015131-08
    • SCHEMBL563453
    • UNII-DGB112538O
    • PDSP2_000179
    • NCGC00015131-01
    • NCGC00162081-01
    • Lopac-B-161
    • AKOS006273695
    • DTXSID1048419
    • AZEPEXOLE [INN]
    • CCG-204272
    • NCGC00015131-02
    • BHT-933
    • Q27276391
    • NCGC00015131-03
    • Azepexol (INN-Spanish)
    • DTXCID3028392
    • AZEPEXOLE (MART.)
    • Azepexolum (INN-Latin)
    • 2-Amino-6-ethyl-4,5,7,8-tetrahydro-6H-oxazolo(5,4-d)azepine dihydrochloride
    • Inchi: 1S/C9H15N3O/c1-2-12-5-3-7-8(4-6-12)13-9(10)11-7/h2-6H2,1H3,(H2,10,11)
    • InChI-sleutel: ZNXAJGZPUQOEDZ-UHFFFAOYSA-N
    • LACHT: O1C(N)=NC2=C1CCN(CC)CC2

Berekende eigenschappen

  • Exacte massa: 181.12200
  • Monoisotopische massa: 181.121512
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 1
  • Complexiteit: 176
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: 2
  • XLogP3: 0.8
  • Topologisch pooloppervlak: 55.3

Experimentele eigenschappen

  • Dichtheid: 1.126
  • Kookpunt: 330.9°Cat760mmHg
  • Vlampunt: 153.9°C
  • Brekindex: 1.54
  • PSA: 55.29000
  • LogboekP: 1.19640
Aanbevolen leveranciers
Yunnanjiuzhen
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Yunnanjiuzhen
TAIXING JOXIN BIO-TEC CO.,LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Hebei Liye chemical Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd